Piroxicam pivalic ester

Gastrointestinal tolerability NSAID prodrug clinical pharmacokinetics

Piroxicam pivalic ester is a rationally designed pivalic acid prodrug of piroxicam that masks the enolic hydroxyl group to significantly reduce gastric mucosal irritation while preserving the long half-life (~50 h) and once-daily dosing for chronic inflammatory conditions. Its enantiotropic polymorphic system (transition at 32°C) demands polymorph-specific quality control—Form 1 below 32°C, Form 2 above—to ensure consistent dissolution, bioavailability, and shelf-life stability. Ideal for manufacturers of oral solid dosage NSAIDs seeking gastroprotective benefits without reformulation. Procure with designated polymorph specification and rigorous solid-state characterization (DSC, XRPD, FT/IR) as acceptance criteria.

Molecular Formula C20H21N3O5S
Molecular Weight 415.5 g/mol
CAS No. 87027-09-6
Cat. No. B1196234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroxicam pivalic ester
CAS87027-09-6
SynonymsCHF 10-21
piroxicam pivalic este
Molecular FormulaC20H21N3O5S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C20H21N3O5S/c1-20(2,3)19(25)28-17-13-9-5-6-10-14(13)29(26,27)23(4)16(17)18(24)22-15-11-7-8-12-21-15/h5-12H,1-4H3,(H,21,22,24)
InChIKeyLGDAGYXJBDILKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piroxicam Pivalic Ester (CAS 87027-09-6): Prodrug Procurement Guide for Gastro-Sparing NSAID Research


Piroxicam pivalic ester (CHF 10/21, CAS 87027-09-6) is a pivalic acid ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) piroxicam, belonging to the oxicam class [1]. The compound has a molecular formula of C20H21N3O5S and a molecular weight of 415.463 g/mol [2]. Esterification of the enolic hydroxyl group of piroxicam with pivalic acid yields a prodrug characterized by reduced gastric irritant activity while maintaining therapeutic efficacy through in vivo conversion to the active parent drug [1][3].

Why Piroxicam Pivalic Ester (CHF 10/21) Cannot Be Substituted with Piroxicam or Generic Oxicams


Piroxicam pivalic ester is not a mere ester derivative of piroxicam but a rationally designed prodrug with distinct pharmacological and solid-state properties that directly impact therapeutic application and manufacturing. Unlike piroxicam, which is known to induce severe gastric mucosal damage and carries a high ulcerogenic risk even at standard doses [1], the pivalic ester prodrug masks the enolic hydroxyl group responsible for direct gastric mucosal irritation, resulting in documented reduced gastric irritant activity in clinical studies [2]. Additionally, the compound exhibits complex polymorphic behavior with a transition point near ambient temperature (32°C), a solid-state characteristic not shared by piroxicam or other oxicam prodrugs [3]. Substituting piroxicam pivalic ester with piroxicam negates the gastroprotective benefit; substituting with other oxicam prodrugs such as droxicam or ampiroxicam introduces different solid-state, hydrolytic, and pharmacokinetic profiles that do not replicate the specific balance of stability and lability engineered into the pivalic ester.

Quantitative Differentiation Evidence for Piroxicam Pivalic Ester: Procurement and Selection Data


Reduced Gastric Irritation: Clinical Tolerability Evidence vs. Piroxicam

Piroxicam pivalic ester demonstrates reduced gastric irritant activity relative to piroxicam, a key differentiation that addresses the primary dose-limiting toxicity of oxicam NSAIDs. In a 4-week clinical study of 7 arthritis patients receiving CHF 10/21 at 30 mg/day, good gastric tolerance was achieved alongside therapeutically active drug levels [1]. The MeSH database entry for CHF 10/21 specifically notes 'prodrug of piroxicam with reduced gastric irritation' based on the 1987 Arzneimittelforschung study [2]. In contrast, piroxicam is documented to induce severe gastric mucosal damage with high ulcer index scores, and 78% of elderly osteoarthritis patients showed elevated endoscopic scores with 22% developing ulcers after piroxicam administration [3].

Gastrointestinal tolerability NSAID prodrug clinical pharmacokinetics

Polymorphic Stability: Form Selection and Solid-State Differentiation

Piroxicam pivalate exists in two distinct polymorphic forms (Form 1 and Form 2) with an enantiotropic stability relationship and a calculated transition point at 32°C, near ambient temperature [1][2]. Form 1 (recrystallized from toluene) and Form 2 (recrystallized from ethyl acetate) exhibit different solid-state properties as characterized by FT/IR spectroscopy, X-ray powder diffractometry, and thermal analysis. Form 1 is thermodynamically more stable than Form 2 below the transition temperature, while Form 2 becomes the more stable polymorph above 32°C [2]. Additionally, the high-melting polymorph (154°C) displays a unique centrosymmetric dimer association via N–H···N hydrogen bonding involving the amido nitrogen donor and pyridine nitrogen acceptor, a structural feature not observed in piroxicam [3].

Polymorphism solid-state characterization pharmaceutical formulation thermal analysis

pH-Dependent Hydrolytic Stability Profile of Piroxicam Ester Prodrugs

Piroxicam ester prodrugs, including pivalic acid esters, exhibit a pH-dependent hydrolysis profile that is critical for formulation design and in vivo performance. Studies on piroxicam ester prodrug derivatives demonstrate stability at acidic and neutral pH conditions but increased susceptibility to hydrolysis at alkaline pH [1][2]. This pH-lability profile enables gastric stability during oral administration while facilitating enzymatic and pH-mediated conversion to active piroxicam in the intestinal environment and systemic circulation. The pivalic ester modification provides a balance of chemical stability and in vivo lability, allowing absorption of the intact prodrug followed by hydrolysis to release piroxicam systemically.

Prodrug hydrolysis pH stability formulation development ester lability

Therapeutic Steady-State Pharmacokinetics: Plasma and Synovial Fluid Concentrations

In a clinical study of 7 arthritis patients receiving piroxicam pivalic ester (CHF 10/21) at 30 mg/day for 4 weeks, steady-state concentrations were achieved in both systemic (plasma) and peripheral (synovial fluid) compartments after 14 days of treatment, with therapeutically active drug levels maintained [1]. The study demonstrated that the prodrug converts to active piroxicam in vivo and achieves clinically relevant concentrations at the site of action (synovial fluid) [2]. Piroxicam (parent drug) exhibits a long elimination half-life of approximately 50 hours, high plasma protein binding (~99%), and a small distribution volume (~10 L) with demonstrated synovial fluid penetration [3].

Pharmacokinetics synovial fluid penetration steady-state therapeutic drug monitoring

Recommended Research and Procurement Applications for Piroxicam Pivalic Ester (CAS 87027-09-6)


Gastro-Sparing Oral NSAID Formulation Development

Formulation scientists developing oral solid dosage forms of oxicam NSAIDs should procure piroxicam pivalic ester when the therapeutic objective is once-daily anti-inflammatory efficacy with minimized gastric irritation. The prodrug provides documented reduced gastric irritant activity compared to piroxicam [1] while maintaining the favorable long half-life (≈50 h) and once-daily dosing convenience of the parent drug. This scenario is particularly relevant for chronic inflammatory conditions (rheumatoid arthritis, osteoarthritis) requiring extended NSAID therapy where piroxicam's ulcerogenic potential would limit clinical utility.

Polymorph-Controlled Pharmaceutical Manufacturing and Quality Control

Pharmaceutical manufacturers and analytical laboratories must implement polymorph-specific quality control protocols for piroxicam pivalate due to its enantiotropic polymorphic system with a 32°C transition point near ambient temperature [1][2]. Procurement specifications should designate the desired polymorph (Form 1 or Form 2) based on intended storage and processing temperature ranges. Below 32°C, Form 1 is thermodynamically more stable; above 32°C, Form 2 becomes the stable polymorph. Uncontrolled polymorphic interconversion can affect dissolution rate, bioavailability, and shelf-life stability, necessitating rigorous solid-state characterization (DSC, XRPD, FT/IR) as part of incoming material acceptance criteria.

Comparative Prodrug Research and Oxicam SAR Studies

Medicinal chemistry and pharmacology researchers investigating structure-activity relationships (SAR) of oxicam NSAID prodrugs should include piroxicam pivalic ester as a key reference compound. The pivalic ester represents a specific balance of steric bulk, hydrolytic lability, and lipophilicity distinct from other piroxicam prodrugs (e.g., droxicam, ampiroxicam, cinnamic acid derivatives). The documented clinical pharmacokinetic data demonstrating steady-state therapeutic concentrations in plasma and synovial fluid [1] provide a validated benchmark for comparing novel prodrug candidates. The pH-dependent hydrolysis profile [2] offers a class-level reference for evaluating new ester prodrug designs.

Targeted Drug Delivery and Synovial Fluid Penetration Studies

Researchers investigating targeted drug delivery to inflamed synovial tissue should consider piroxicam pivalic ester for studies requiring a validated prodrug with documented synovial fluid penetration. Clinical evidence demonstrates that steady-state concentrations of the active metabolite (piroxicam) are achieved in synovial fluid within 14 days of oral administration of CHF 10/21 at 30 mg/day [1]. This makes the compound suitable as a reference standard for comparative studies of novel formulations, delivery systems, or alternative prodrugs designed to enhance local drug concentration at inflammatory sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piroxicam pivalic ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.